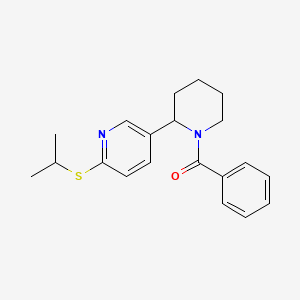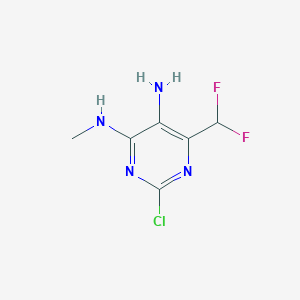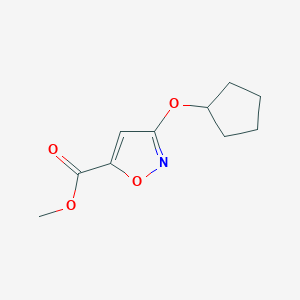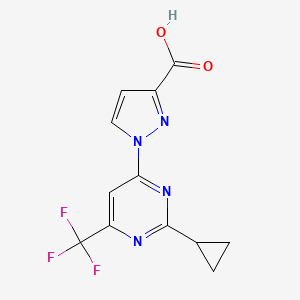
Ethyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ヒドロキシ-5-(2-メチルチアゾール-4-イル)安息香酸エチルは、チアゾール誘導体のクラスに属する化学化合物です。チアゾールは、環構造中に硫黄原子と窒素原子を両方とも含む複素環式化合物です。
製法
合成経路と反応条件
2-ヒドロキシ-5-(2-メチルチアゾール-4-イル)安息香酸エチルの合成は、通常、以下の手順が含まれます。
チアゾール環の形成: チアゾール環は、塩基性条件下でのα-ハロケトンとチオアミドの縮合を含む、ハントシュチアゾール合成によって合成することができます。
安息香酸基の付加: 安息香酸基は、エステル化反応によって導入することができます。この反応では、ヒドロキシ安息香酸を酸触媒の存在下でエタノールと反応させます。
最終組み立て: 最終的な化合物は、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)およびDMAP(4-ジメチルアミノピリジン)などのカップリング剤を使用して、適切な反応条件下でチアゾール環を安息香酸基とカップリングすることによって得られます。
工業生産方法
2-ヒドロキシ-5-(2-メチルチアゾール-4-イル)安息香酸エチルの工業生産には、品質と収率を一定に保つために連続フローリアクターを使用した大規模合成が含まれる場合があります。このプロセスには、通常、以下が含まれます。
原料調製: 出発原料の高純度を確保します。
反応最適化: 温度、圧力、触媒濃度などの反応条件を微調整します。
精製: 再結晶、クロマトグラフィー、または蒸留などの技術を使用して最終生成物を精製します。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate typically involves the esterification of 2-hydroxy-5-(2-methylthiazol-4-yl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.
化学反応の分析
反応の種類
2-ヒドロキシ-5-(2-メチルチアゾール-4-イル)安息香酸エチルは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: PCC(ピリジニウムクロロクロメート)などの酸化剤を使用して、ヒドロキシ基をカルボニル基に酸化することができます。
還元: LiAlH4(リチウムアルミニウムハイドライド)などの還元剤を使用して、エステル基をアルコールに還元することができます。
置換: チアゾール環は、特に硫黄原子の電子供与効果のために、C-2位で求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 室温でジクロロメタン中のPCC。
還元: 還流条件下で乾燥エーテル中のLiAlH4。
置換: ルイス酸触媒の存在下でのハロゲンまたはニトロ基などの求電子剤。
主要な生成物
酸化: 2-オキソ-5-(2-メチルチアゾール-4-イル)安息香酸の生成。
還元: 2-ヒドロキシ-5-(2-メチルチアゾール-4-イル)ベンジルアルコールの生成。
置換: さまざまな置換チアゾール誘導体の生成。
科学研究への応用
2-ヒドロキシ-5-(2-メチルチアゾール-4-イル)安息香酸エチルは、科学研究においてさまざまな用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: チアゾール環の存在により、抗菌剤および抗真菌剤としての可能性が調査されています。
医学: 抗炎症作用および抗酸化作用の可能性が探求されています。
工業: 染料、殺生物剤、化学反応促進剤の開発に使用されています。
科学的研究の応用
Ethyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate has several scientific research applications, including:
作用機序
2-ヒドロキシ-5-(2-メチルチアゾール-4-イル)安息香酸エチルの作用機序には、さまざまな分子標的との相互作用が含まれます。
抗菌活性: チアゾール環は、細菌酵素と相互作用して機能を阻害し、細菌細胞の死につながる可能性があります。
抗炎症活性: この化合物は、NF-κBなどのシグナル伝達経路を調節することで、プロ炎症性サイトカインの産生を阻害することができます。
抗酸化活性: ヒドロキシ基は、フリーラジカルを捕捉して細胞内の酸化ストレスを軽減することができます。
類似の化合物との比較
2-ヒドロキシ-5-(2-メチルチアゾール-4-イル)安息香酸エチルは、他のチアゾール誘導体と比較することができます。
スルファチアゾール: 異なる置換基を持つ、抗菌薬として使用される類似のチアゾール環を持つ薬剤です。
リトナビル: HIVの治療に使用される、チアゾール環を含む抗レトロウイルス薬です。
アバファンギン: 真菌感染症の治療に使用される、チアゾール環を含む抗真菌薬です。
独自性
2-ヒドロキシ-5-(2-メチルチアゾール-4-イル)安息香酸エチルは、化学的および生物学的特性の独自のセットを与える、官能基の特定の組み合わせのためにユニークです。その汎用性により、研究や産業におけるさまざまな用途において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Thiazole: A heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms.
2,4-Disubstituted Thiazoles: Compounds with substitutions at the 2 and 4 positions of the thiazole ring, exhibiting diverse biological activities.
Uniqueness
Ethyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group and the hydroxybenzoate moiety enhances its solubility and reactivity, making it a valuable compound in research and development .
特性
分子式 |
C13H13NO3S |
|---|---|
分子量 |
263.31 g/mol |
IUPAC名 |
ethyl 2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)benzoate |
InChI |
InChI=1S/C13H13NO3S/c1-3-17-13(16)10-6-9(4-5-12(10)15)11-7-18-8(2)14-11/h4-7,15H,3H2,1-2H3 |
InChIキー |
BXLLENPJHDDWSA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=CC(=C1)C2=CSC(=N2)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dibromo-6-methylphenoxy)acetamide](/img/structure/B11796237.png)




![2-tert-Butyl6-methyl5-oxohexahydro-1H-cyclopenta[c]pyridine-2,6(3H)-dicarboxylate](/img/structure/B11796273.png)

![4-(2-Chlorophenyl)-8-(methylthio)pyrimido[5,4-E]tetrazolo[1,5-A]pyrimidin-5(4H)-one](/img/structure/B11796282.png)






